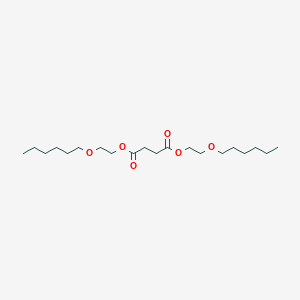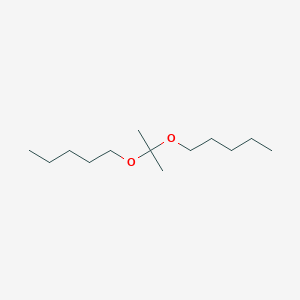
Ethyl 2,4,5-trichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T ethyl ester, is a synthetic chemical compound that belongs to the family of phenoxy herbicides. It was widely used as a herbicide in the past, but its use has been banned due to its potential health hazards. Despite its controversial history, Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications.
Mécanisme D'action
Ethyl 2,4,5-trichlorophenoxyacetate acts as a selective herbicide by disrupting the growth of broadleaf plants. It works by mimicking the natural plant hormone auxin, which regulates plant growth. Ethyl 2,4,5-trichlorophenoxyacetate binds to the auxin receptor and triggers an uncontrolled growth response, leading to the death of the plant.
Biochemical and Physiological Effects:
Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause a range of biochemical and physiological effects in plants and animals. It can interfere with the synthesis of nucleic acids and proteins, disrupt the cell membrane, and affect the activity of enzymes. In animals, Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause liver damage, immune system suppression, and reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2,4,5-trichlorophenoxyacetate has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying plant growth and development. However, its potential health hazards and environmental impact limit its use in research.
Orientations Futures
There are several future directions for the study of Ethyl 2,4,5-trichlorophenoxyacetate. One area of research is the development of safer and more effective herbicides that can replace Ethyl 2,4,5-trichlorophenoxyacetate. Another area of research is the investigation of the molecular mechanisms of herbicide resistance in weeds, which could lead to the development of new strategies for weed control. Finally, the study of the metabolism and toxicity of phenoxy herbicides in plants and animals could provide insights into the environmental impact of these compounds and inform regulatory decisions.
Méthodes De Synthèse
Ethyl 2,4,5-trichlorophenoxyacetate can be synthesized by the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is purified by distillation.
Applications De Recherche Scientifique
Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications. It has been used as a model compound to study the metabolism and toxicity of phenoxy herbicides in plants and animals. Ethyl 2,4,5-trichlorophenoxyacetate has also been used as a tool to investigate the molecular mechanisms of herbicide resistance in weeds.
Propriétés
Numéro CAS |
1928-39-8 |
|---|---|
Nom du produit |
Ethyl 2,4,5-trichlorophenoxyacetate |
Formule moléculaire |
C10H9Cl3O3 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
ethyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
Clé InChI |
LVNNFHCEDQSWSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
melting_point |
64.0 °C |
Autres numéros CAS |
1928-39-8 |
Solubilité |
1.41e-05 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















